molecular formula C8H5BrClNO B8772393 5-Bromo-2-chloro-4-methoxybenzonitrile

5-Bromo-2-chloro-4-methoxybenzonitrile

Cat. No.: B8772393
M. Wt: 246.49 g/mol
InChI Key: KOWXEILWUYXUGU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxybenzonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₅BrClNO and a molecular weight of 246.48 g/mol. Its structure features a benzonitrile backbone substituted with bromine at position 5, chlorine at position 2, and a methoxy group at position 4 (Figure 1).

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-2-chloro-4-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3

InChI Key

KOWXEILWUYXUGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-chloro-4-methoxybenzonitrile with five structurally related benzonitrile derivatives, focusing on substituent effects, molecular properties, and functional relevance.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Sources
This compound 2-Cl, 4-OCH₃, 5-Br C₈H₅BrClNO 246.48 Electron-withdrawing Cl and Br; electron-donating OCH₃; no H-bond donors .
5-Bromo-2-hydroxybenzonitrile 2-OH, 5-Br C₇H₄BrNO 198.02 Forms O–H⋯N hydrogen bonds (2.805–2.810 Å) in crystal lattice; planar structure .
5-Bromo-2-methoxybenzonitrile 2-OCH₃, 5-Br C₈H₆BrNO 228.04 Methoxy at position 2; lacks Cl at position 4; lower polarity than target compound .
5-Bromo-2-fluoro-4-methylbenzonitrile 2-F, 4-CH₃, 5-Br C₈H₅BrFN 226.04 Fluorine’s higher electronegativity vs. Cl; methyl steric effects alter reactivity .
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃ C₈H₇ClN₂O 202.61 Amino group enhances electron density; potential for nucleophilic substitution .

Key Observations:

Substituent Effects on Reactivity: The 2-chloro substituent in the target compound introduces steric hindrance and electron withdrawal, contrasting with the 2-hydroxy group in ’s compound, which enables hydrogen bonding. The absence of an H-bond donor in the target compound reduces intermolecular interactions compared to 5-bromo-2-hydroxybenzonitrile .

Molecular Weight and Polarity :

  • The target compound’s molecular weight (246.48 g/mol ) is higher than analogues like 5-bromo-2-methoxybenzonitrile (228.04 g/mol ) due to the additional chlorine atom. The presence of three substituents (Cl, Br, OCH₃) increases its lipophilicity, which may enhance membrane permeability in biological systems .

The 2-amino group in 2-amino-4-chloro-5-methoxybenzonitrile introduces nucleophilic character, making it more reactive in coupling reactions compared to the target compound’s halogen-dominated profile .

Crystallographic Behavior: Unlike 5-bromo-2-hydroxybenzonitrile, which forms infinite 1D chains via O–H⋯N bonds, the target compound’s crystal packing likely relies on weaker van der Waals interactions due to the absence of H-bond donors. This difference could impact solubility and melting points .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-chloro-4-methoxybenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzonitrile scaffold. Key steps include:

  • Bromination/Chlorination : Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or Cl₂/AlCl₃, with regioselectivity controlled by directing groups (e.g., methoxy and nitrile groups) .
  • Methoxy Introduction : Nucleophilic substitution (e.g., using NaOMe on a pre-halogenated intermediate) .
  • Optimization : Reaction temperature and stoichiometry are critical. For example, excess brominating agents may lead to over-substitution, while low temperatures (~0–5°C) improve selectivity for mono-halogenation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing groups) .
  • IR : Confirms nitrile (C≡N stretch ~2220–2240 cm⁻¹) and methoxy (C–O stretch ~1250 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolves molecular planarity and intermolecular interactions (e.g., hydrogen bonding between nitrile and hydroxyl groups in analogs) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis (nitrile group) or halogen displacement. Use desiccants to mitigate moisture-induced side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of halogenated benzonitriles?

  • Methodological Answer : SHELX software (e.g., SHELXL) refines X-ray data to address discrepancies in bond angles/planarity. For example, deviations in dihedral angles between substituents (e.g., methoxy vs. nitrile) can arise from crystal packing forces, not intrinsic molecular geometry .

Q. What strategies improve regioselectivity in electrophilic substitution reactions for multi-halogenated benzonitriles?

  • Methodological Answer :

  • Directing Group Hierarchy : Nitrile > methoxy > halogens in EAS. Computational modeling (DFT) predicts activation energies for competing pathways .
  • Blocking Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in intermediates) to enforce desired substitution patterns .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

  • Methodological Answer : In analogs like 5-bromo-2-hydroxybenzonitrile, O–H⋯N hydrogen bonds (2.80–2.81 Å) create 1D chains, stabilizing the crystal lattice. For the target compound, weaker C–H⋯O/N interactions may dominate, requiring variable-temperature XRD to map packing motifs .

Q. What analytical challenges arise when distinguishing positional isomers (e.g., 5-Bromo-2-chloro vs. 4-Bromo-2-chloro derivatives) via NMR?

  • Methodological Answer :

  • NOESY/ROESY : Detects spatial proximity of substituents (e.g., methoxy vs. bromine).
  • 13C DEPT : Differentiates carbon environments (e.g., methoxy-bearing carbons show distinct splitting patterns in crowded aromatic regions) .

Q. How can synthetic reproducibility be ensured for this compound across labs?

  • Methodological Answer :

  • Standardized Protocols : Strict control of solvent purity (e.g., anhydrous DMF for nitrile stability), catalyst batch consistency (e.g., Pd/C vs. Co(II)), and reaction monitoring (in situ FTIR) .
  • Interlab Validation : Collaborative studies using shared reference samples (e.g., via round-robin testing) to identify systemic variability .

Tables for Key Data

Property Value/Technique Source
Crystallographic Planarity RMSD: 0.0334–0.2747 Å (analogs)
Nitrile IR Stretch 2220–2240 cm⁻¹
Methoxy ¹H NMR Shift δ 3.8–4.0 ppm (singlet)
Stability Storage 0–6°C, desiccated, light-protected

Notes

  • Advanced questions emphasize mechanistic insights, contradictory data resolution, and reproducibility—critical for high-impact research.
  • Citations align with evidence IDs; methodological answers prioritize actionable protocols over theoretical definitions.

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